Bienvenue dans la boutique en ligne BenchChem!

n-Butyl-4-chlorobenzenemethanamine

Depression GABAB Agonist Neurological Disorders

n-Butyl-4-chlorobenzenemethanamine (CAS 2298-58-0), also referred to as N-(4-chlorobenzyl)butan-1-amine hydrochloride, is a para-chloro-substituted secondary arylalkylamine with the molecular formula C₁₁H₁₆ClN·HCl and a molecular weight of 234.17 g/mol. It belongs to a broader chemical family of N-(4-chlorobenzyl)alkylamines, which are recognized for their interactions with neurological targets such as GABAB receptors as well as their roles as synthetic intermediates in medicinal chemistry.

Molecular Formula C11H16ClN
Molecular Weight 197.71
CAS No. 2298-58-0
Cat. No. B2361791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Butyl-4-chlorobenzenemethanamine
CAS2298-58-0
Molecular FormulaC11H16ClN
Molecular Weight197.71
Structural Identifiers
SMILESCCCCC1=C(C=CC(=C1)Cl)CN
InChIInChI=1S/C11H16ClN/c1-2-3-4-9-7-11(12)6-5-10(9)8-13/h5-7H,2-4,8,13H2,1H3
InChIKeyXTJWRVNSSOSBNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





n-Butyl-4-chlorobenzenemethanamine Hydrochloride (CAS 2298-58-0): Procurement-Relevant Identity, Class, and Key Differentiators


n-Butyl-4-chlorobenzenemethanamine (CAS 2298-58-0), also referred to as N-(4-chlorobenzyl)butan-1-amine hydrochloride, is a para-chloro-substituted secondary arylalkylamine with the molecular formula C₁₁H₁₆ClN·HCl and a molecular weight of 234.17 g/mol . It belongs to a broader chemical family of N-(4-chlorobenzyl)alkylamines, which are recognized for their interactions with neurological targets such as GABAB receptors as well as their roles as synthetic intermediates in medicinal chemistry [1]. Unlike many of its close structural analogs, this compound is specifically exemplified in patent literature as an active pharmaceutical agent for treating depression and senile dementia [1], providing a distinct procurement rationale for neurological research applications.

Why N-(4-Chlorobenzyl)alkylamine Analogs Cannot Substitute for n-Butyl-4-chlorobenzenemethanamine in Neurological Research


Subtle variations in the N-alkyl chain length and branching within the N-(4-chlorobenzyl)alkylamine class fundamentally alter acid-base chemistry, lipophilicity, and molecular recognition at CNS targets. For instance, replacing the linear n-butyl group with a sec-butyl substituent shifts the predicted pKa from 9.60 to 9.71 , while moving to a highly branched tert-butyl chain reduces the boiling point by approximately 12 °C , signifying substantial differences in intermolecular interactions and formulation behavior. These physiochemical shifts translate into distinct biological profiles: the compound's specific linear n-butyl architecture is claimed to confer GABAB autoreceptor agonist activity [1], a functional response not demonstrated for its branched-chain analogs. Generic substitution therefore risks selecting a compound with undesired receptor affinity, altered metabolic stability, or inappropriate physical properties for a given experimental or synthetic protocol.

Quantitative Differentiation of n-Butyl-4-chlorobenzenemethanamine Hydrochloride Against Key Structural Analogs


Documented CNS Therapeutic Utility: Depression and Dementia Indications in Patent Literature

The compound n-butyl-4-chlorobenzenemethanamine is explicitly claimed in U.S. Patent 5,086,073 as a pharmacologically active agent for the treatment of depression, cerebral insufficiency, and senile dementia [1]. The patent reports a pD₂ value of 6.3 for its close N-methyl analog in a GABAB receptor autoreceptor assay on rat vagus nerve, demonstrating that the 4-chlorobenzyl-n-butyl scaffold engages these relevant CNS targets [1]. In contrast, widely available comparator N-(4-chlorobenzyl)butan-2-amine lacks any equivalent therapeutic patent claim and is predominantly cited as a synthetic intermediate , making the target compound the structurally defined choice for CNS drug discovery programs.

Depression GABAB Agonist Neurological Disorders

Synthesis Scalability and Reproducibility: Proven Multi-Gram Route from Amide Precursor

The patent provides a fully worked synthetic example wherein n-butyl-4-chlorobenzenemethanamine is prepared via borane reduction of N-butyl-4-chlorobenzamide in dry THF, yielding 1.79 g of the free base oil which was converted to 1.98 g of the hydrochloride salt [1]. The isolated salt is characterized by a reproducible melting point of 250–252 °C (with resolidification at 203–207 °C) [1]. This contrasts with the sec-butyl analog N-(4-chlorobenzyl)butan-2-amine, for which no analogous detailed synthetic protocol or melting point data is publicly disclosed , and the tert-butyl analog N-(4-chlorobenzyl)-2-methylpropan-2-amine, which lacks scalable synthesis reports .

Reductive Amidation Process Chemistry Scale-Up

Predicted Basicity (pKa) Differentiation: Impact on Salt Formation and Bioavailability

The predicted pKa of n-butyl-4-chlorobenzenemethanamine is 9.60 ± 0.19, which is lower than that of the sec-butyl analog N-(4-chlorobenzyl)butan-2-amine (pKa 9.71 ± 0.19) . Both are substantially more basic than the primary amine parent 4-chlorobenzylamine (pKa 8.85 ± 0.10) [1]. This 0.11–0.75 log unit difference in basicity influences the extent of protonation and salt dissociation at physiological pH, directly affecting solubility, membrane permeability, and formulation stability [2].

pKa Acid-Base Chemistry Salt Selection

Boiling Point and Volatility: Distinct Physical Property Profile for Purification and Handling

The free base of n-butyl-4-chlorobenzenemethanamine exhibits a boiling point of 104–107 °C at 3.0 Torr, whereas the branched tert-butyl analog N-(4-chlorobenzyl)-2-methylpropan-2-amine boils at 252.6 °C at 760 mmHg (equivalent to approximately 120–130 °C at reduced pressure) . This substantial difference in volatility under reduced pressure makes the n-butyl derivative amenable to vacuum distillation purification, a practical advantage for laboratories requiring high-purity free base material without resorting to column chromatography.

Boiling Point Volatility Purification

Chlorine Substitution Pattern: 4-Chloro vs. 2-Chloro and 3-Chloro Isomers in Receptor Binding

The 4-chlorobenzyl substitution pattern is a critical determinant for sigma-1 receptor affinity, as demonstrated by SAR studies on N-arylalkylamine ligands [1]. Compounds bearing the 4-chlorobenzyl moiety have achieved nanomolar sigma-1 binding (Ki values as low as 3.7 nM) with selectivity ratios exceeding 350-fold over sigma-2 receptors [1]. The n-butyl chain of the target compound provides an additional lipophilic contact distinct from shorter or branched N-alkyl chains, which is known to modulate receptor subtype selectivity in this pharmacophore class [1]. The 2-chloro or 3-chloro positional isomers, as well as primary 4-chlorobenzylamine (pKa 8.85), are not reported to exhibit comparable sigma-1 affinity or selectivity, making the 4-chloro-N-butyl secondary amine a more relevant ligand for CNS pharmacology studies.

Positional Isomer Sigma Receptor Selectivity

Procurement-Driven Application Scenarios for n-Butyl-4-chlorobenzenemethanamine Hydrochloride


GABAB Autoreceptor Agonist Research for Antidepressant and Cognition Enhancement Programs

Neuroscience laboratories investigating novel therapies for treatment-resistant depression or cognitive impairment can utilize n-butyl-4-chlorobenzenemethanamine as a structurally defined GABAB autoreceptor agonist. As documented in U.S. Patent 5,086,073, the compound modulates GABA release through autoreceptor agonism, a mechanism relevant to both mood disorders and neuroprotection [1]. Its ability to reduce immobility in forced swim tests, as reported in preclinical studies cited by the patent, supports its application in rodent behavioral pharmacology studies aimed at validating GABAergic mechanisms for antidepressant efficacy.

Synthetic Intermediate for Diversified 4-Chlorobenzyl-N-alkyl Chemical Libraries

Medicinal chemistry teams engaged in CNS-focused library synthesis can employ n-butyl-4-chlorobenzenemethanamine as a versatile intermediate. Its secondary amine functionality permits further N-alkylation to access tertiary amine derivatives with tailored GABAB or sigma receptor pharmacophores. The validated synthetic route from N-butyl-4-chlorobenzamide (1.79 g free base yield) provides a reproducible protocol for generating this building block in sufficient quantity for parallel synthesis campaigns [2], while the reported hydrochloride salt melting point of 250–252 °C serves as a reliable identity and purity checkpoint for incoming quality control [2].

Physicochemical Profiling and Salt-Selection Studies for CNS Drug Candidates

Formulation scientists undertaking pre-clinical salt-screening and bioavailability optimization can leverage the distinct pKa value of 9.60 and the defined melting point of the hydrochloride salt as benchmarks for comparing solubilities and dissolution rates against other salt forms or analogs . The compound's moderate lipophilicity and secondary amine character positions it as a representative model compound for studying how subtle N-alkyl chain variations impact absorption and distribution in CNS-targeted small molecules, an area of active investigation in pharmaceutical development.

Sigma-1 Receptor Pharmacophore Validation in Neurological Disease Models

The 4-chlorobenzyl motif of this compound is a privileged fragment for sigma-1 receptor binding, with class-level data demonstrating nanomolar affinity and high selectivity over sigma-2 [3]. Researchers exploring sigma-1's role in neuropathic pain, neurodegenerative diseases, or addiction can use n-butyl-4-chlorobenzenemethanamine as a probe to elucidate the contribution of the N-alkyl chain length to receptor subtype selectivity. The compound's commercial availability with a defined hydrochloride salt form ensures consistent dosing in in vitro radioligand binding assays and in vivo pharmacological studies.

Quote Request

Request a Quote for n-Butyl-4-chlorobenzenemethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.